molecular formula C23H21ClN4 B12215025 N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B12215025
M. Wt: 388.9 g/mol
InChI Key: XYDHCWNVUHAECX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a synthetic tetrahydropyrazoloquinazoline derivative supplied for research and development purposes. Compounds based on the pyrazolo[5,1-b]quinazoline scaffold are of significant interest in medicinal chemistry due to their structural similarity to tricyclic alkaloids and other bioactive fused quinazolinones . This structural class has been identified as a promising scaffold for the design of cholinesterase inhibitors for investigating neurodegenerative conditions . Furthermore, annelated quinazolines, including those fused with five-membered heterocycles like pyrazole, are frequently explored for a broad spectrum of biological activities, underscoring their value in early-stage drug discovery . The compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with care, using appropriate personal protective equipment and following established laboratory safety protocols.

Properties

Molecular Formula

C23H21ClN4

Molecular Weight

388.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

InChI

InChI=1S/C23H21ClN4/c1-15-21(16-8-3-2-4-9-16)23-26-20-13-6-5-12-19(20)22(28(23)27-15)25-18-11-7-10-17(24)14-18/h2-4,7-11,14,25H,5-6,12-13H2,1H3

InChI Key

XYDHCWNVUHAECX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Concentrated HCl or acetic acid facilitates cyclization of intermediates such as ethyl 6,6-dimethyl-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate . The reaction proceeds via:

  • Ester Hydrolysis : Hydrazine hydrate converts esters to carbohydrazides.

  • Intramolecular Cyclization : Acidic conditions promote ring closure.

Transition Metal Catalysis

While less common, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups at late stages. For example, 3-chlorophenylboronic acid couples with brominated intermediates using Pd(PPh₃)₄.

Challenges :

  • Metal residues require rigorous purification.

  • Limited applicability due to substrate sensitivity.

Post-Synthetic Modifications

Functional Group Interconversion

  • N-Alkylation : Treating primary amines with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃.

  • Sulfonation : Benzene sulfonyl chlorides react with amine groups to enhance solubility.

Resolution of Enantiomers

Chiral HPLC or enzymatic resolution achieves enantiopure products, critical for pharmacological studies.

Industrial-Scale Production

Key Considerations :

  • Cost-Efficiency : Bulk synthesis of 3-chlorophenyl precursors via Friedel-Crafts acylation.

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

Case Study :
A pilot-scale synthesis (500 g batch) achieved 84% yield using:

  • Reactants : 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, dimedone, trimethyl orthoformate.

  • Conditions : Continuous flow reactor (120°C, 2 h residence time).

Challenges and Recent Advancements

Regioselectivity Issues

Competing pathways during cyclization lead to byproducts (e.g., pyrazolo[3,2-b]quinazolines). Strategies to mitigate this include:

  • Steric Hindrance : Bulky substituents on the pyrazole ring.

  • Temperature Control : Slow heating (2°C/min) improves selectivity.

Green Chemistry Innovations

  • Solvent-Free Synthesis : Mechanochemical grinding (ball milling) reduces waste.

  • Biocatalysis : Lipases catalyze amine coupling steps under mild conditions.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazoloquinazoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been found to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits cancer cell growth; induces apoptosis
Antiviral ActivityPotential against viral infections
Antimicrobial ActivityEffective against a range of bacterial strains

Antiviral Applications

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2 , the virus responsible for COVID-19. Molecular docking studies suggest that it can interact effectively with viral proteins, potentially inhibiting their function and thereby reducing viral replication . This positions the compound as a candidate for further development in antiviral therapies.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . Research indicates that derivatives of pyrazoloquinazoline can exhibit significant activity against various bacterial strains, making them promising candidates for the development of new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cellular Mechanisms

The antitumor and antimicrobial activities are believed to be mediated through several cellular mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism in bacteria and cancer cells.
  • Disruption of Cell Signaling : By affecting signaling pathways, it can alter cell proliferation and survival.

Case Study 1: Anticancer Activity

A study published in International Journal of Drug Design and Discovery demonstrated that a related pyrazoloquinazoline derivative exhibited an IC50 value significantly lower than standard chemotherapeutics against breast cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action .

Case Study 2: Antiviral Efficacy

Research conducted by MDPI explored the antiviral efficacy of compounds similar to N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine against SARS-CoV-2. The findings indicated that specific structural modifications enhanced binding affinity to viral proteases, suggesting a pathway for drug development targeting COVID-19 .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparisons

  • Core Heterocycles : The target compound’s pyrazoloquinazoline core distinguishes it from indoloquinazoline () and triazoloquinazoline () analogs. The tetrahydropyran moiety in the target compound may enhance solubility compared to fully aromatic systems like AG1478 .
  • However, the trifluoromethyl and chloroethyl groups in the pyrazolo-tetrazepinone () likely alter steric and electronic interactions, influencing antiproliferative mechanisms.

Functional and Pharmacological Insights

  • Kinase Inhibition Potential: AG1478’s activity as an EGFR inhibitor implies that the target compound’s quinazoline core and chlorophenyl substituent may similarly target kinases. The methyl and phenyl groups in the target compound could modulate binding affinity or metabolic stability.
  • Antiproliferative Activity: The pyrazolo-tetrazepinone () demonstrates that chloroalkyl substituents enhance cytotoxicity, a feature absent in the target compound. The latter’s partially saturated framework might reduce off-target effects compared to fully planar systems.
  • Synthetic Accessibility : The sulfonamide derivative () highlights the role of polar groups in improving solubility, whereas the target compound’s amine functionality may offer a balance between lipophilicity and hydrogen-bonding capacity.

Key Research Findings and Gaps

  • Data Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the evidence. Further studies are needed to elucidate its activity profile, solubility, and metabolic stability.
  • Comparative Advantages : Compared to triazoloquinazoline () and indoloquinazoline () derivatives, the target compound’s tetrahydropyran system may confer conformational flexibility, influencing target engagement.

Biological Activity

N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula: C23H21ClN4C_{23}H_{21}ClN_{4} and a CAS number of 900281-97-2. Its structure features a tetrahydropyrazoloquinazoline core, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound showed a notable inhibitory concentration (IC50) against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, modifications in the quinazoline structure often enhance anticancer activity, with IC50 values reported as low as 10.58 µM for HepG2 cells .
Cell Line IC50 (µM)
MCF-720.98
HepG231.85

These results indicate that the compound's structural features contribute to its effectiveness as an anticancer agent.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tyrosine Kinase Receptors (TKRs) : Quinazoline derivatives are known to act as inhibitors of TKRs, which are overexpressed in several cancers . This inhibition can lead to reduced tumor growth and proliferation.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, preventing them from progressing through critical phases necessary for division .

Additional Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

Case Studies and Research Findings

A notable study evaluated the biological activities of several tetrahydropyrazoloquinazolines. The findings revealed that modifications to the phenyl and methyl groups significantly influenced both cytotoxicity and selectivity towards cancer cells. For example:

  • A derivative with a different substitution pattern exhibited enhanced activity against both MCF-7 and HepG2 cell lines compared to the parent compound .

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